Glucagon-like peptide 1 is classified as an incretin hormone, which is released in response to nutrient intake, particularly carbohydrates and fats. Its synthesis occurs predominantly in the intestinal mucosa, specifically in the L-cells located in the distal jejunum, ileum, and colon. The secretion of glucagon-like peptide 1 is stimulated by various factors, including glucose-dependent insulinotropic peptide and certain fatty acids .
The synthesis of glucagon-like peptide 1 involves several steps starting from the proglucagon precursor. This precursor undergoes post-translational modifications, including cleavage by prohormone convertases, to yield multiple peptides, including glucagon-like peptide 1. The enzymatic processing can produce different forms depending on tissue specificity and physiological conditions.
Key Steps in Synthesis:
Glucagon-like peptide 1 consists of 30 amino acids in its active form (from position 7 to 36). Its structure includes a disulfide bond between cysteine residues that stabilizes its conformation, which is essential for receptor binding and activity. The molecular formula for glucagon-like peptide 1(7-36)-amide is C_151H_225N_43O_41S_2, with a molecular weight of approximately 3483.6 g/mol.
Key Structural Features:
Glucagon-like peptide 1 participates in several biochemical reactions primarily related to glucose metabolism. Its primary action involves binding to the glucagon-like peptide 1 receptor on pancreatic beta cells, leading to increased insulin secretion. Additionally, it inhibits glucagon release from alpha cells and slows gastric emptying.
Key Reactions:
The mechanism of action of glucagon-like peptide 1 involves its binding to the glucagon-like peptide 1 receptor on target cells, primarily pancreatic beta cells. Upon binding, it activates intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP), leading to enhanced insulin secretion in a glucose-dependent manner.
Mechanistic Pathway:
This selective activation prevents hypoglycemia during low glucose conditions while promoting effective glucose utilization .
Glucagon-like peptide 1 exhibits specific physical and chemical properties that influence its biological function:
These properties necessitate the development of analogs that can resist enzymatic degradation while retaining biological efficacy .
Glucagon-like peptide 1 has significant clinical applications, particularly in the treatment of type 2 diabetes mellitus and obesity. Its ability to enhance insulin secretion while suppressing glucagon release makes it an effective agent for glycemic control.
Clinical Applications Include:
The molecular characterization of glucagon-like peptide-1 (GLP-1) originated from pioneering investigations into proglucagon gene expression in the early 1980s. Recombinant DNA approaches revealed that anglerfish (Lophius americanus) islet proglucagon messenger RNAs (mRNAs) encoded tandem glucagon-related peptides distinct from pancreatic glucagon itself [1] [3]. This discovery challenged the prevailing assumption that glucagon was the sole bioactive product of the proglucagon precursor. Subsequent sequencing of mammalian proglucagon genes demonstrated conservation of this multi-peptide architecture: the 180-amino-acid precursor was found to contain glucagon, glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), glicentin, and intervening peptides [3] [8].
Tissue-specific post-translational processing proved fundamental to GLP-1's functional identity. In pancreatic α-cells, prohormone convertase 2 (PC2) cleaves proglucagon primarily into glucagon and the major proglucagon fragment (MPGF). In contrast, intestinal L-cells and neuronal populations utilize prohormone convertase 1/3 (PC1/3) to liberate GLP-1 (1-37), which undergoes further proteolysis to yield the truncated, biologically active isoforms GLP-1(7-37) and GLP-1(7-36) amide [3] [4] [8]. Chromatographic and radioimmunoassay studies in the mid-1980s confirmed that intestinal extracts contained predominantly these smaller, active GLP-1 peptides, contrasting with pancreatic extracts rich in MPGF [3].
Table 1: Proglucagon-Derived Peptides Across Tissues and Species
Species/System | Key Proglucagon Peptides Identified | Processing Enzymes | Primary Source |
---|---|---|---|
Anglerfish (Lophius americanus) | Two distinct glucagon-related peptides | PC2-like | Islet tissue |
Mammals (General) | Glucagon, GLP-1, GLP-2, Glicentin, IP-1, IP-2 | PC2 (Pancreas), PC1/3 (Intestine/Brain) | Pancreatic α-cells, Intestinal L-cells, NTS neurons |
Human Intestinal L-cells | GLP-1(7-37), GLP-1(7-36)amide (>80%) | PC1/3 | Ileum/Colon mucosa |
Rat Brainstem | GLP-1(7-36)amide | PC1/3 | Nucleus Tractus Solitarius |
GLP-1 exhibits remarkable sequence conservation across vertebrates, underscoring its fundamental physiological roles. Mammalian GLP-1 sequences (7-36 amide or 7-37) are identical from rodents to humans [3] [8]. This conservation extends beyond mammals: Rana tigrina rugulosa (Asian bullfrog) proglucagon cDNA encodes two distinct GLP-1 peptides (GLP-1A and GLP-1B) with tissue-specific splicing patterns, yet both retain insulinotropic activity homologous to mammalian GLP-1 [1] [3]. The preservation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), is equally striking. Functional GLP-1Rs have been characterized in fish, amphibians, birds, and mammals, activating conserved intracellular pathways (adenylyl cyclase → cAMP → PKA/Epac2) upon ligand binding [3] [4] [8].
The GLP-1R's distribution also reflects conserved physiological functions. Expression in pancreatic β-cells mediates glucose-dependent insulin secretion – a role observed in isolated perfused rat and pig pancreas models using synthetic GLP-1 as early as 1987 [3] [8]. Similarly, central GLP-1R expression in hypothalamic nuclei regulating appetite (e.g., arcuate nucleus, paraventricular nucleus) is conserved across taxa, explaining GLP-1's anorexigenic effects when administered intracerebroventricularly in rats or systemically in humans [4] [5] [8].
Table 2: Evolutionary Conservation of GLP-1 System Components
Biological Feature | Evolutionary Conservation Evidence | Functional Implication |
---|---|---|
GLP-1 Peptide Sequence | 100% identity across mammals; >80% homology in amphibians vs. human | Preservation of receptor binding and activation |
GLP-1 Receptor (GLP-1R) | GPCR structure/function conserved from fish to mammals | Consistent cAMP signaling pathway activation |
Insulinotropic Effect | Demonstrated in perfused rat, pig, and amphibian pancreas | Glucose-dependent insulin secretion conserved |
Central Satiety Signaling | GLP-1R activation reduces food intake in mammals, birds, and fish | Appetite regulation as an ancient neuroendocrine function |
The conceptual foundation for incretin physiology was laid in 1902 by William Bayliss and Ernest Starling. Their discovery of "secretin" – a substance from duodenal epithelium stimulating pancreatic secretion – introduced the principle of hormonal action: chemical messengers released into the blood to act on distant targets [2] [5]. Jean La Barre later (1932) coined the term "incretin" specifically for intestinal factors augmenting pancreatic endocrine secretion [2] [5]. The physiological significance crystallized in the 1960s-70s with the quantification of the "incretin effect": oral glucose administration stimulates 2-3 times more insulin release than intravenous glucose achieving identical blood glucose levels (isoglycaemia) [5] [6].
Gastric Inhibitory Polypeptide (GIP), isolated by John Brown in the 1970s, was the first identified incretin [5] [6]. However, its insulinotropic activity was found to be blunted in type 2 diabetes. This shifted focus to GLP-1. Critical experiments in 1986-1987 by Habener, Holst, Mojsov, and Drucker defined GLP-1's incretin role:
The incretin effect was quantified as contributing 50-70% of postprandial insulin secretion in healthy individuals. While reduced in type 2 diabetes (≈20-30%), GLP-1 infusion restored near-normal insulin responses and glucose tolerance, establishing its therapeutic potential [5] [6] [8]. Beyond insulin secretion, GLP-1's physiological roles include glucagon suppression (during hyperglycemia), gastric emptying inhibition, and satiety induction via central receptors – collectively optimizing nutrient disposal and reducing glycaemic excursions [4] [6].
Table 3: Key Historical Milestones in Incretin Physiology and GLP-1 Discovery
Year(s) | Key Event | Principal Investigators/Teams | Significance |
---|---|---|---|
1902 | Discovery of "secretin" | Bayliss & Starling | Established concept of hormonal action via blood-borne messengers |
1932 | Introduction of term "incretin" | Jean La Barre | Defined gut-derived factors stimulating endocrine pancreas |
1960s-1970s | Quantification of "incretin effect" | Perley, Kipnis, McIntyre, et al. | Demonstrated oral glucose superiority for insulin secretion vs IV |
Early 1970s | Isolation & characterization of GIP | John Brown, Dupre et al. | Identified first incretin hormone (GIP) |
1982-1983 | Cloning of mammalian proglucagon cDNA/genes | Bell, Habener, Lund, Goodman | Revealed sequences encoding GLP-1 and GLP-2 |
1986-1987 | Identification of bioactive GLP-1 (7-36 amide/7-37) & insulinotropic action | Holst, Mojsov, Drucker, Habener | Defined active incretin form of GLP-1 and core mechanism |
1993 | Demonstration of preserved GLP-1 effects in T2D | Nauck, Holst, et al. | Established therapeutic rationale for GLP-1 in diabetes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7